
N-(4-fluorophenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Overview
Description
N-(4-fluorophenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22FN7O2 and its molecular weight is 411.4. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and data.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a piperazine ring, a tetrazole moiety, and aromatic substituents. The synthesis typically involves the reaction of piperazine derivatives with tetrazole precursors, employing various organic solvents and reagents to achieve high yields.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and neurological applications. Below are key findings from recent studies:
Antimicrobial Activity
A series of related compounds have shown promising antitubercular activity. For instance, derivatives of 1H-tetrazole have been evaluated for their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Some tetrazole analogues demonstrated growth-inhibitory effects that were significantly stronger than first-line tuberculostatics, with enhancements attributed to structural modifications involving the piperazine and aromatic groups .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies have identified that certain 1H-tetrazole derivatives can act as microtubule destabilizers, inhibiting tubulin polymerization and leading to cell cycle arrest in cancer cell lines such as SGC-7901, A549, and HeLa. Notably, specific analogues exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity against these cancer cells .
Neurological Activity
In neurological studies, compounds featuring the piperazine moiety have been assessed for their affinity towards various receptors, including sigma receptors. One study reported that a related compound demonstrated low nanomolar affinity for sigma-1 receptors while showing selectivity for other neurotransmitter transporters . This suggests potential applications in treating neurodegenerative diseases or disorders involving neurotransmitter imbalances.
Case Study 1: Antitubercular Efficacy
A study focused on the synthesis and evaluation of halogenated tetrazole derivatives highlighted that certain compounds exhibited up to 16-fold greater efficacy against resistant Mycobacterium strains compared to traditional treatments. This underscores the therapeutic potential of modifying the tetrazole structure to enhance biological activity .
Case Study 2: Anticancer Mechanism
In another study examining microtubule destabilization, a specific tetrazole derivative was shown to bind directly to tubulin, disrupting normal microtubule function and leading to apoptosis in cancer cells. This mechanism was confirmed through flow cytometry analysis and microscopy techniques .
Data Tables
The following table summarizes key biological activities and corresponding IC50 values for selected derivatives of this compound:
Compound ID | Biological Activity | IC50 (µM) | Target Organism/Cell Line |
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Compound A | Antitubercular | 0.5 | M. tuberculosis |
Compound B | Anticancer (SGC-7901) | 2.0 | SGC-7901 |
Compound C | Sigma receptor binding | <0.01 | Sigma-1 receptor |
Scientific Research Applications
Anticancer Properties
Research indicates that tetrazole derivatives, including N-(4-fluorophenyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, exhibit significant anticancer activity. A study involving a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols demonstrated that these compounds could destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cell lines such as SGC-7901 and HeLa .
Mechanism of Action:
The mechanism involves the inhibition of tubulin polymerization, which is critical for mitosis. Compounds similar to this compound have been shown to bind directly to tubulin, disrupting its assembly and leading to cell death .
Additional Pharmacological Effects
Beyond anticancer properties, tetrazole derivatives are being explored for their neuropharmacological activities. For instance, some studies suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Study 1: Antitumor Activity Evaluation
In a detailed evaluation of various tetrazole derivatives, compound 6–31 (closely related to this compound) was identified as a potent microtubule destabilizer. The study reported that this compound induced significant apoptosis in cancer cells by disrupting the normal function of microtubules, leading to enhanced G2/M phase arrest and increased sub-G1 cell populations indicative of apoptosis .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of the piperazine and tetrazole moieties in enhancing the biological activity of these compounds. Modifications at specific positions on the aromatic rings were found to significantly affect potency against various cancer cell lines. This research underscores the potential for further optimization of this compound for improved efficacy .
Chemical Reactions Analysis
Synthetic Formation Pathways
The synthesis of this compound involves multi-step reactions that leverage amide coupling and heterocyclic assembly techniques:
Key intermediates include 1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylic acid and 4-(chloromethyl)piperazine derivatives. The final coupling step achieves yields of 65-72% under optimized conditions.
Tetrazole Ring Reactivity
The tetrazole moiety participates in:
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Electrophilic Substitution : Reacts with acyl chlorides (e.g., acetyl chloride) at the N1 position under basic conditions (pyridine, 0°C → RT) to form substituted derivatives .
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Oxidation : Treatment with H₂O₂/FeSO₄ generates a nitroso intermediate, which rearranges to a nitrile oxide under thermal conditions (Δ, 80°C).
Piperazine Modifications
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to produce quaternary ammonium salts, enhancing water solubility.
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Carboxamide Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH/EtOH, 60°C) conditions cleave the amide bond, yielding 4-fluorophenylamine and piperazine-tetrazole fragments.
Aromatic Substitutions
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Fluorophenyl Group : Undergoes Suzuki-Miyaura cross-coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce aryl/heteroaryl substituents.
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Methoxy Group Demethylation : BBr₃ in DCM removes the methyl group, forming a phenolic hydroxyl (-OH) at the 4-position.
Stability and Degradation
Condition | Reaction Observed | Degradation Products | Impact |
---|---|---|---|
Aqueous Acid (pH < 3) | Hydrolysis of tetrazole ring | 1-(4-methoxyphenyl)-5-methyltetrazoline + CO₂ | Reduces bioactivity by 90% |
UV Light (254 nm) | Photolytic cleavage of C-N bonds | 4-fluorophenyl isocyanate + tetrazole-piperazine fragments | Forms reactive intermediates |
Oxidative Stress (H₂O₂) | Sulfoxidation of methoxy group | Sulfoxide derivative (confirmed via LC-MS) | Alters receptor binding affinity |
Stability studies recommend storage at -20°C under inert atmosphere to prevent hydrolytic/oxidative degradation.
Comparative Reactivity with Analogues
Mechanistic Implications for Drug Design
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Bioisosteric Potential : The tetrazole ring serves as a carboxylic acid surrogate, improving metabolic stability while retaining hydrogen-bonding capacity .
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Fluorine Effects : The 4-fluorophenyl group enhances π-π stacking with aromatic residues in target enzymes (e.g., kinase ATP pockets).
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Piperazine Flexibility : Conformational adaptability allows dual binding modes in receptor-ligand complexes, confirmed by molecular dynamics simulations.
This compound’s reactivity profile supports its development as a lead structure for kinase inhibitors and GPCR modulators, with ongoing studies optimizing its pharmacokinetic properties through targeted synthetic modifications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O2/c1-30-18-8-6-17(7-9-18)28-19(23-24-25-28)14-26-10-12-27(13-11-26)20(29)22-16-4-2-15(21)3-5-16/h2-9H,10-14H2,1H3,(H,22,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGVDXVXJPJUBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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